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This guide provides an objective comparison of the performance of various interatomic
potentials used in the simulation of plutonium dioxide (PuO2). The selection of an appropriate
potential is critical for accurately predicting the material's properties and behavior, which is
essential for applications ranging from nuclear fuel development to waste management. This
document summarizes quantitative data from several studies, details the computational
methodologies, and visualizes key processes to aid in the selection of suitable interatomic
potentials for specific research needs.

Performance of Interatomic Potentials: A
Quantitative Comparison

The accuracy of an interatomic potential is assessed by its ability to reproduce experimentally
observed properties of PuO2. This section presents a compilation of calculated values for key
physical and thermal properties from different potentials and compares them with experimental
data.

DFT+U Methods

Density Functional Theory with a Hubbard-U correction (DFT+U) is a quantum mechanical
approach that is crucial for accurately modeling the strongly correlated 5f electrons in PuO2.
The choice of the Hubbard U and J parameters significantly influences the results.
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Table 1: Performance of DFT+U Calculations on PuO2 Properties

PBEsol+U (U=4.0 PBEsol+U (U=4.5 Experimental/Reco
Property

eV, J=0 eV)[1] eV, J=0 eV)[1] mmended Value
Lattice Constant (A) 5.397 5.395 5.396 - 5.400[2]
Bulk Modulus (GPa) 213 215 191 - 225[3][4]
Band Gap (eV) 1.8 2.1 1.8 - 2.8[1][2]
Magnetic State x;i'i:)rromagnetic Non-magnetic (NM) Non-magnetic (NM)[1]

Empirical Potentials

Empirical potentials offer a computationally less expensive alternative to DFT+U, enabling
larger-scale and longer-timescale molecular dynamics (MD) simulations. Several such
potentials have been developed for actinide oxides.

Table 2: Performance of Empirical Potentials on PuO2 Properties

Cooper- .
Experimental/
. . Rushton-
Property Potential P1[3] Potential P2[3] . Recommended
Grimes (CRG)
Value
[5]
Lattice Constant
~5.396 ~5.396 ~5.396 5.396 - 5.400[2]
at 300K (A)
Bulk Modulus
206.30 225.20 ~218 191 - 225[3][4]
(GPa)
Young's Modulus
283.04 281.67 - 249[3]
(GPa)
Shear Modulus
111.32 109.13 - 95[3]
(GPa)
Poisson's Ratio 0.27 0.29 - 0.32
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Experimental and Computational Protocols

The following sections detail the methodologies employed in the studies cited in this guide.

DFT+U Calculations
o Software: Vienna Ab initio Simulation Package (VASP)[1], WIEN2k.

e Functional: Perdew—Burke—Ernzerhof functional revised for solids (PBESol)[1].

o Hubbard Correction: The Liechtenstein approach was used for the DFT+U calculations[1]. A
range of U values (from 2.0 to 7.0 eV) and J values (often set to 0 or a fraction of U) are
typically explored to find the best agreement with experimental data[1].

o Pseudopotentials: Projector augmented wave (PAW) pseudopotentials were used to
describe the interactions between the core and valence electrons[2].

o Supercell and k-point Mesh: Supercells of varying sizes (e.g., 2x2x2) containing 32 Pu and
64 O atoms are commonly used[2]. The Brillouin zone is sampled using a Monkhorst-Pack k-
point mesh (e.g., 9x9x9)[2].

o Convergence Criteria: The electronic and ionic relaxation steps are converged to tight
tolerances, typically with energy convergence thresholds of 10-° eV and force convergence
thresholds below 0.05 eV/A[6].

Molecular Dynamics (MD) Simulations with Empirical
Potentials

o Software: DL_POLY, LAMMPS.
o Potentials:

o P1 and P2: These are Buckingham-type potentials with partial ionic charges. For P1, the
effective charges for Pu and O are +2.26 and -1.13, respectively. For P2, the charges are
+2.02 and -1.01[3].

o Cooper-Rushton-Grimes (CRG): This is a many-body potential that incorporates the
embedded atom method (EAM) to better describe the metallic-like bonding contribution in
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actinide oxides. It has been parameterized to reproduce a wide range of thermophysical
properties[5].

¢ Simulation Ensemble: Simulations are typically performed in the NPT (isothermal-isobaric)
ensemble to calculate properties like lattice constant and thermal expansion, and in the NVE
(microcanonical) or NVT (canonical) ensembles for calculating transport properties.

e System Size and Simulation Time: System sizes typically range from hundreds to thousands
of atoms. Simulations are run for several nanoseconds to ensure proper equilibration and
sampling of the phase space.

e Thermostat and Barostat: The Nosé-Hoover thermostat and barostat are commonly used to
control temperature and pressure.

Visualizing Key Processes in PuO2

Understanding dynamic processes at the atomic level is crucial for predicting the long-term
behavior of PuO2. The following diagrams, generated using the DOT language, illustrate two
important mechanisms: the formation of an oxygen Frenkel defect and the dissociation of water
on a PuO2 surface.
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Click to download full resolution via product page

Caption: Formation of an Oxygen Frenkel Defect in PuO2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Comparative Guide to Interatomic Potentials in
Plutonium Dioxide (PuO2) Simulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15618126#performance-of-different-interatomic-
potentials-in-puo2-simulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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